2,2-Difluoro-3-Phthalimido-1-Propanol
Overview
Description
2,2-Difluoro-3-Phthalimido-1-Propanol is an organic compound that features a phthalimido group attached to a propanol backbone, with two fluorine atoms at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-Phthalimido-1-Propanol typically involves the reaction of phthalimide with a suitable difluorinated propanol derivative. One common method includes the use of 2,2-difluoropropane-1,3-diol as a starting material. The reaction is carried out under controlled conditions, often involving a base such as sodium hydride to deprotonate the phthalimide, facilitating its nucleophilic attack on the difluorinated propanol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-Phthalimido-1-Propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phthalimido group can be reduced to form primary amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used to replace the fluorine atoms.
Major Products
Oxidation: Products include difluoroketones or difluoroaldehydes.
Reduction: Products include primary amines.
Substitution: Products vary depending on the nucleophile used, such as azides or thiols.
Scientific Research Applications
2,2-Difluoro-3-Phthalimido-1-Propanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-Phthalimido-1-Propanol involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance its binding affinity and metabolic stability, making it a valuable compound in drug design.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoropropane-1,3-diol: A precursor in the synthesis of 2,2-Difluoro-3-Phthalimido-1-Propanol.
Phthalimide: A key starting material in the synthesis.
2,2-Difluoro-1,3-dihydroxypropane: Another related compound with similar structural features.
Uniqueness
This compound is unique due to the combination of a phthalimido group and difluorinated propanol backbone, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a compound of significant interest.
Properties
IUPAC Name |
2-(2,2-difluoro-3-hydroxypropyl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3/c12-11(13,6-15)5-14-9(16)7-3-1-2-4-8(7)10(14)17/h1-4,15H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNRNJKUODASBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CO)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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